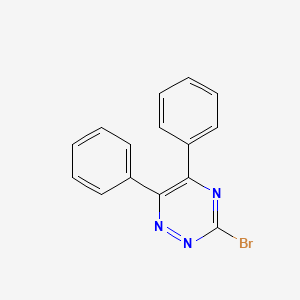

3-Bromo-5,6-diphenyl-1,2,4-triazine

Descripción

Overview of 1,2,4-Triazine (B1199460) Heterocycles in Contemporary Organic Synthesis

The 1,2,4-triazine system is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. ijpsr.info This class of nitrogen-containing heterocycles, sometimes referred to as asymmetrical triazines, represents a significant area of interest in both academic and industrial research. researchgate.netnih.gov 1,2,4-Triazine derivatives are fundamental building blocks in organic synthesis and are recognized for their diverse chemical reactivity and broad spectrum of biological activities. ijpsr.inforesearchgate.netbenthamdirect.com

In the realm of medicinal chemistry, the 1,2,4-triazine scaffold is a privileged structure, with its derivatives exhibiting a wide array of pharmacological properties. researchgate.netbenthamdirect.com These include antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netmdpi.com The versatility of the triazine ring allows for the synthesis of complex molecules with potential therapeutic applications. nih.gov Beyond pharmaceuticals, these compounds are also utilized in materials science as components for organic optoelectronic materials, such as n-type semiconductors and dyes for solar cells. mdpi.com The synthesis of the 1,2,4-triazine core can be achieved through various methods, including condensation reactions, cyclodehydrations, and cycloaddition reactions, which allows for the creation of a wide library of substituted derivatives. organic-chemistry.orgslideshare.net

Significance of Halogenated Triazines as Versatile Synthetic Precursors

The introduction of a halogen atom onto the 1,2,4-triazine ring dramatically enhances its utility as a synthetic intermediate. Halogenated triazines are key precursors in the synthesis of more complex molecules due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions. nih.gov The electron-withdrawing nature of the triazine ring facilitates these reactions, making the halogenated carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the facile introduction of various functional groups, such as amino, alkoxy, and thioether moieties, by reacting the halogenated triazine with appropriate nucleophiles. This versatility is crucial in the construction of diverse molecular libraries for drug discovery and materials science research. For instance, the synthesis of novel fluorine-containing heterocyclic systems often relies on halogenated triazine intermediates. scirp.org The strategic placement of a halogen atom provides a reactive handle for late-stage functionalization, enabling the efficient and targeted synthesis of complex triazine derivatives.

Specific Research Focus: 3-Bromo-5,6-diphenyl-1,2,4-triazine in Advanced Chemical Research

Within the broad class of halogenated triazines, this compound serves as a highly valuable research compound. Its structure combines the reactive bromo-triazine core with two phenyl substituents, which modulate its electronic properties and solubility. The primary research focus on this compound is its application as a pivotal intermediate for the synthesis of a variety of 3-substituted-5,6-diphenyl-1,2,4-triazine derivatives.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1292318-80-9 chemsrc.comchemsrc.com |

| Molecular Formula | C15H10BrN3 chemsrc.comchemsrc.com |

| Molecular Weight | 312.16 g/mol chemsrc.comchemsrc.com |

The utility of this compound in advanced chemical research lies in its capacity to act as a versatile building block, providing a straightforward entry into a wide range of novel and potentially bioactive 1,2,4-triazine derivatives.

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKLLSLKEZCXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 3 Bromo 5,6 Diphenyl 1,2,4 Triazine

Nucleophilic Substitution Reactions at the C-3 Position

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring system makes the C-3 position, bonded to a bromine atom, an electrophilic center ripe for nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility.

Palladium-catalyzed amination reactions represent a powerful method for the formation of carbon-nitrogen bonds. While specific studies on 3-Bromo-5,6-diphenyl-1,2,4-triazine are not extensively detailed in the provided results, the general principles of palladium-catalyzed amination of bromoheterocycles are well-established and applicable. nih.gov These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromo-triazine with a primary or secondary amine. The choice of ligand is crucial and can significantly influence the reaction's efficiency. nih.gov For instance, bulky biarylphosphine ligands have been shown to be effective in the amination of other nitrogen-containing heterocycles. nih.gov

Table 1: Representative Palladium-Catalyzed Amination Conditions for Bromoheterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | tBuBrettPhos | LHMDS | 1,4-Dioxane | RT - 100 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 80 - 110 |

This table presents generalized conditions and specific optimization would be required for this compound.

The C-3 bromine atom of this compound can be displaced by a variety of nucleophiles beyond those used in palladium-catalyzed aminations. The reaction of 1,2,4-triazines with nucleophiles is a common strategy for functionalization. researchgate.net For instance, reactions with thiols can lead to the formation of 3-thioether-substituted triazines. sigmaaldrich.com Similarly, alkoxides can be used to introduce alkoxy groups at the C-3 position.

The reactivity of related triazine systems, such as 2,4,6-trichloro-1,3,5-triazine (TCT), demonstrates a sequential and temperature-controlled nucleophilic aromatic substitution (SNAr) with various nucleophiles including phenols, thiols, and amines. csic.es This suggests that this compound would readily react with these nucleophiles, likely under basic conditions to facilitate the substitution. The general order of reactivity for nucleophiles is often influenced by their nucleophilicity and the reaction conditions.

Nucleophilic substitution on halogenated triazines can proceed through different mechanistic pathways. The most common is the SNAr (addition-elimination) mechanism. In this pathway, the nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a tetrahedral intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the triazine ring.

The regioselectivity of these reactions is generally high, with the substitution occurring exclusively at the C-3 position due to the activating effect of the adjacent nitrogen atoms in the triazine ring and the presence of a good leaving group (bromide).

In some cases, particularly with tertiary halogenoalkanes, an SN1 mechanism involving the formation of a carbocation intermediate is observed. savemyexams.com However, for an aromatic system like the 1,2,4-triazine ring, the SNAr pathway is the more probable mechanism for nucleophilic substitution. chemguide.co.uklibretexts.org The reaction rate in an SN2-type mechanism is dependent on the concentration of both the substrate and the nucleophile, whereas in an SN1 mechanism, the rate-determining step is the unimolecular ionization of the substrate. savemyexams.comyoutube.com

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound serves as an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org This reaction has been successfully applied to various bromo-triazines to form C-C bonds. nih.govuzh.chresearchgate.netresearchgate.netchemrxiv.orgresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the bromo-triazine to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Table 2: Example of Suzuki-Miyaura Coupling Conditions for a Bromo-triazine

| Bromo-triazine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-1,2,3-triazine (B172147) | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 81 | uzh.chresearchgate.net |

| 3,5-Dichloro-1,2,4-thiadiazole | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | - | nih.gov |

This table provides examples from related systems to illustrate typical reaction conditions.

Research on the Suzuki-Miyaura coupling of 5-bromo-1,2,3-triazine has shown that a variety of (hetero)aryl groups can be introduced with good to excellent yields. uzh.chresearchgate.net This methodology is expected to be directly applicable to this compound, allowing for the synthesis of a diverse library of 3-aryl-5,6-diphenyl-1,2,4-triazines.

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed cross-coupling reactions can likely be employed to functionalize this compound. These reactions offer alternative pathways to form C-C bonds and may be advantageous for specific substrates or desired functionalities.

While specific examples for this compound are not prevalent in the provided search results, the reactivity of other bromoheterocycles suggests the feasibility of reactions such as:

Stille Coupling: This reaction utilizes organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org

Heck Coupling: This reaction couples the bromo-triazine with an alkene.

Sonogashira Coupling: This reaction involves the coupling of the bromo-triazine with a terminal alkyne, providing access to alkynyl-substituted triazines.

Negishi Coupling: This reaction employs organozinc reagents.

The successful application of these methods would further expand the synthetic toolbox for modifying the this compound scaffold.

Electrophilic Substitution on the Peripheral Phenyl Rings

The 1,2,4-triazine ring is an electron-deficient system, which influences the reactivity of the appended phenyl groups at the C5 and C6 positions. This electron-withdrawing nature deactivates the phenyl rings towards electrophilic aromatic substitution reactions. researchgate.net Such reactions, which involve the attack of an electrophile on the aromatic ring, generally require electron-rich substrates. msu.edumsu.edu

The mechanism for electrophilic aromatic substitution typically involves a two-step process: the initial attack of the electrophile to form a positively charged intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edu The rate of this reaction is significantly diminished by the presence of electron-withdrawing groups, which destabilize the cationic intermediate.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of physical organic chemistry suggest that forcing conditions would be necessary to achieve reactions such as nitration, sulfonation, or Friedel-Crafts reactions on the peripheral phenyl rings. The substitution pattern would be directed to the meta position relative to the point of attachment to the triazine ring, due to its deactivating, meta-directing influence. However, nucleophilic substitution on the triazine ring itself is generally more favorable for this class of compounds. researchgate.net

A related derivative, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, can undergo sulfonation on the phenyl rings to produce 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid, demonstrating that electrophilic substitution on the phenyl rings is possible, likely under specific conditions. sigmaaldrich.com

Table 1: Predicted Reactivity of Phenyl Rings in this compound towards Electrophilic Aromatic Substitution

| Reaction Type | Expected Reactivity | Probable Conditions |

| Nitration | Low | Concentrated H₂SO₄/HNO₃, elevated temperatures |

| Halogenation | Low | Lewis acid catalyst (e.g., FeCl₃, AlBr₃), heat |

| Sulfonation | Low to Moderate | Fuming H₂SO₄ (oleum) |

| Friedel-Crafts Alkylation | Very Low/Unlikely | Strong Lewis acid, reactive alkyl halide |

| Friedel-Crafts Acylation | Very Low/Unlikely | Strong Lewis acid, acyl halide/anhydride |

Intramolecular Cyclization and Annulation Reactions of Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused polycyclic heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions typically involve the initial substitution of the 3-bromo group with a strategically chosen functional group that can subsequently react with one of the phenyl rings or another part of the molecule.

For instance, derivatives of 4-amino-3-mercapto-1,2,4-triazines can undergo intramolecular cyclization to form triazino[3,4-b] msu.eduorganic-chemistry.orgijpsr.infothiadiazine systems. researchgate.net Following a similar strategy, the this compound could first be converted to a 3-thio derivative and then to a 3-hydrazinyl derivative, which could then be cyclized.

Another important class of intramolecular reactions applicable to triazine derivatives is the inverse-electron-demand Diels-Alder reaction. uzh.chclockss.org While this reaction typically involves the triazine ring acting as the diene, derivatives can be designed where a dienophile is tethered to the molecule, leading to an intramolecular cycloaddition and subsequent rearrangement to form novel heterocyclic structures.

The synthesis of polycyclic aromatic compounds often relies on intramolecular cyclization as a key step, as it can be more efficient and lead to fewer side products than intermolecular reactions. okayama-u.ac.jp

Table 2: Examples of Intramolecular Cyclization Strategies for 1,2,4-Triazine Derivatives

| Starting Triazine Derivative | Reagents/Conditions | Resulting Fused System | Reference |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides, heat | 8H-7-aryl-3-methyl-as-triazino[3,4-b] msu.eduorganic-chemistry.orgijpsr.infothiadiazine | researchgate.net |

| 3-o-Ethynylphenyl-1,2,4-triazine | Heat in p-cymene | Tetracyclic pyridine (B92270) derivative via intramolecular Diels-Alder | clockss.org |

Redox Chemistry of the Triazine System and its Derivatives

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to reduction. The redox chemistry of this system is a key feature, influencing its reactivity and potential applications. The triazine core can be reduced electrochemically or by chemical reducing agents.

The reduction of the 1,2,4-triazine ring often proceeds via the formation of radical anions and dianions, which can be unstable and undergo subsequent reactions such as dimerization or ring cleavage. The presence of the phenyl substituents at the C5 and C6 positions can help to stabilize the reduced species through delocalization of the negative charge.

Conversely, the oxidation of the 1,2,4-triazine ring is generally difficult due to its low electron density. The peripheral phenyl rings, however, can be subject to oxidation under certain conditions, although this is less common than reactions involving the triazine nucleus.

The redox properties of 1,2,4-triazines are also relevant in the context of their synthesis. For example, the formation of the triazine ring can sometimes involve redox-efficient cyclodehydration reactions. organic-chemistry.org

Table 3: Summary of Redox Properties of the 1,2,4-Triazine System

| Redox Process | Description | General Observations |

| Reduction | Addition of electrons to the triazine ring | Favorable due to the electron-deficient nature of the ring. Can lead to radical anions and dianions. |

| Oxidation | Removal of electrons from the triazine ring | Difficult due to the low electron density of the ring. |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Bromo 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline solids. While specific crystal structure data for 3-Bromo-5,6-diphenyl-1,2,4-triazine is not widely published, extensive studies on closely related derivatives provide a clear and detailed model of its expected structural properties. These derivatives, which feature the same 5,6-diphenyl-1,2,4-triazine (B1616786) core, serve as excellent surrogates for understanding the parent bromo compound.

Elucidation of Molecular Conformation and Stereochemistry

In derivatives where a substituent at the C3 position can form intramolecular bonds, such as the aminophenyl group in 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, this additional interaction helps to establish a near-coplanar orientation between that specific substituent and the triazine ring. nih.gov For this compound, which lacks a hydrogen-bond-donating group at the C3 position, the conformation would be primarily dictated by the steric repulsion of the phenyl rings and the electronic influence of the bromine atom.

Analysis of Dihedral Angles of Phenyl Substituents Relative to the Triazine Ring

The degree of twisting of the C5 and C6 phenyl rings is quantified by the dihedral angles they form with the 1,2,4-triazine (B1199460) ring. Studies on various derivatives consistently show that these rings are substantially rotated. For instance, in 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the phenyl rings at C5 and C6 form dihedral angles of 58.60(4)° and 36.35(3)° with the triazine ring. nih.gov Similarly, for 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine, these angles are 53.35(2)° and 50.43(2)°. nih.gov In the protonated cation of a pyridyl derivative, (HL)[ICl2], where L is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the phenyl rings are rotated by 38.3(3)° and 47.7(3)° with respect to the triazine plane. soton.ac.uk

Theoretical calculations on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) also support this non-planar arrangement, indicating that one of the phenyl groups rotates out of the triazine plane by an angle of 33.44° to minimize steric hindrance. nih.gov This consistent finding across multiple derivatives suggests that this compound would also adopt a conformation with significantly twisted phenyl substituents.

| Compound Derivative | Dihedral Angle Phenyl Ring 1 (C5) | Dihedral Angle Phenyl Ring 2 (C6) | Reference |

|---|---|---|---|

| 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline | 58.60(4)° | 36.35(3)° | nih.gov |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | 53.35(2)° | 50.43(2)° | nih.gov |

| 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium cation | 38.3(3)° | 47.7(3)° | soton.ac.uk |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DFT Calculation) | One phenyl group rotates by 33.44° | nih.gov |

Investigation of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can significantly influence molecular conformation. A prime example is the N—H⋯N intramolecular hydrogen bond observed in 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline. nih.gov This bond forms between the amino group on the C3-phenyl substituent and a nitrogen atom (N2) of the triazine ring, which enforces a nearly coplanar arrangement between the aminophenyl ring and the triazine system, with a small dihedral angle of 12.04(4)°. nih.gov This type of interaction is crucial for the biological activity of certain sildenafil (B151) analogues. nih.gov In a related compound, 5,6-bis(4-methoxyphenyl)-3-(2′-hydroxyphenyl)-1,2,4-triazine, an intramolecular hydrogen bond between the phenolic oxygen and a triazine nitrogen also results in coplanarity. academie-sciences.fr Since this compound lacks a hydrogen bond donor at the C3 position, this specific conformational constraint would be absent.

Examination of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking in the Solid State

In the solid state, the crystal packing of 5,6-diphenyl-1,2,4-triazine derivatives is stabilized by a combination of intermolecular forces. In the crystal structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, molecules are linked into chains by bifurcated N—H⋯(N,N) hydrogen bonds. nih.gov The packing is further stabilized by π-π interactions between the triazine and aminophenyl rings of adjacent molecules, featuring a centroid-centroid distance of 3.8722(7) Å and a slippage of 1.412(3) Å. nih.gov

In another derivative, 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine, the crystal lattice is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π supramolecular interactions. nih.gov For this compound, while lacking strong hydrogen bond donors, weak C—H⋯N hydrogen bonds and significant π-π stacking interactions between the phenyl and triazine rings are expected to be the dominant forces governing its solid-state architecture.

Assessment of Triazine Ring Planarity and Conformational Distortions

The 1,2,4-triazine ring itself is not perfectly planar in these structures. In 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the triazine ring shows a slight distortion from planarity, with a root-mean-square deviation of 0.0299(11) Å. nih.gov The planarity of the heterocyclic system can be influenced by external factors. For example, in the complex Zn(dppt)Cl₂, where 'dppt' is 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, the coordination to the zinc atom enforces coplanarity between the triazine and the pyridyl rings to which the coordinating nitrogen atoms belong. academie-sciences.fr These findings indicate that while the core triazine ring tends towards planarity, it is susceptible to minor distortions due to substituent effects and intermolecular forces in the crystal lattice.

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the electronic structure of novel compounds. The characterization of triazine derivatives often involves a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For the 1,2,4-triazine core, characteristic stretching frequencies are observed. In the free ligand 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, the C=N and N=N stretching vibrations are found at 1672 cm⁻¹ and 1614 cm⁻¹, respectively. academie-sciences.fr Upon coordination to a metal ion like Zn(II), these bands shift to lower frequencies, confirming the involvement of the triazine ring's nitrogen atoms in bonding. academie-sciences.fr For a bromo-containing derivative, a Mn(II) complex of 2,4-bis(3,5dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine, a characteristic band for the triazine moiety was observed at 1614 cm⁻¹. mdpi.com These values provide a reference range for the expected vibrational modes of the 1,2,4-triazine ring in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key tool for structural elucidation in solution. However, the characterization of triazine derivatives can sometimes be complicated by low solubility in common deuterated solvents and the potential for complex spectra due to the presence of rotamers. tdx.cat

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,4-triazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of individual protons and carbon atoms.

In the ¹H NMR spectra of 1,2,4-triazine derivatives, the protons of the phenyl rings typically appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are influenced by the nature and position of substituents on both the triazine and phenyl rings. For instance, in the case of 2,4,6-triphenyl-1,3,5-triazine, the proton signals appear as a multiplet in the range of δ 8.80-8.78 ppm and δ 7.65-7.56 ppm. rsc.org The complexity of these spectra can increase with the presence of multiple rotamers in equilibrium, which is a common phenomenon in amino-substituted triazines due to restricted rotation around the C-N bonds. tdx.cat

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the triazine ring are typically observed at lower field strengths (higher ppm values) compared to the phenyl ring carbons. For example, in 2,4,6-triphenyl-1,3,5-triazine, the triazine carbons appear around δ 166.6 ppm. rsc.org The signals for the phenyl carbons are usually found between δ 120 and 140 ppm. The specific chemical shifts are sensitive to the electronic effects of the substituents. Two-dimensional NMR techniques, such as COSY and HMBC, are often employed to establish connectivity between protons and carbons, which is crucial for the correct assignment of all resonances, especially in complex structures. unimi.it

Table 1: Representative ¹H and ¹³C NMR Data for Selected 1,2,4-Triazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,4,6-triphenyl-1,3,5-triazine | d6-DMSO | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | 166.6, 134.6, 129.8, 128.9 | rsc.org |

| 2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | CDCl₃ | 8.74-8.66 (m, 6H), 7.59-7.50 (m, 8H) | Not specified | rsc.org |

| 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | CDCl₃ | 8.927, 8.717, 7.936, 7.687, 7.640, 7.482, 7.44, 7.42, 7.38, 7.36 | Not specified | chemicalbook.com |

Note: This table presents a selection of data and is not exhaustive.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound and its derivatives, IR spectra provide characteristic absorption bands that confirm the presence of the triazine core and the phenyl substituents.

The characteristic vibrations of the 1,2,4-triazine ring typically appear in the fingerprint region of the IR spectrum. The C=N stretching vibrations within the triazine ring are usually observed in the range of 1550-1650 cm⁻¹. The C-N stretching vibrations can also be found in the region of 1350-1450 cm⁻¹. The presence of phenyl groups is indicated by the C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹, and the C=C stretching vibrations within the ring, which are typically found in the 1400-1600 cm⁻¹ region. mdpi.comnist.gov

Table 2: Key IR Absorption Bands for 1,2,4-Triazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Triazine Ring) | 1550 - 1650 |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 |

| C-N Stretch (Triazine Ring) | 1350 - 1450 |

| C-Br Stretch | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy molecular orbitals (π* orbitals).

The UV-Vis spectra of 1,2,4-triazine derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are generally more intense, arise from the extensive conjugation between the triazine ring and the phenyl substituents. These are typically observed at shorter wavelengths (higher energy). The n → π* transitions, which are less intense, involve the promotion of a non-bonding electron (from the nitrogen atoms of the triazine ring) to an anti-bonding π* orbital and are observed at longer wavelengths (lower energy). researchgate.net

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings and the triazine core. mdpi.com For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maxima, respectively. mdpi.com This is due to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Table 3: UV-Vis Absorption Data for Selected Triazine Derivatives in Dichloromethane

| Compound | λmax (nm) | Transition Type | Reference |

| 2,4,6-tris{4′-[(4″-nitro)-2‴-phenylethynyl]phenyl}-1,3,5-triazine (3-NO₂) | >400 | π → π | mdpi.com |

| 2,4,6-tris{4′-[(4″-cyano)-2‴-phenylethynyl]phenyl}-1,3,5-triazine (3-CN) | Not specified | Not specified | mdpi.com |

| 2,4,6-tris{4′-[(4″-methoxy)-2‴-phenylethynyl]phenyl}-1,3,5-triazine (3-OMe) | >400 | π → π | mdpi.com |

| 2,4,6-tris{4′-[(4″-dimethylamino)-2‴-phenylethynyl]phenyl}-1,3,5-triazine (3-NMe₂) | >400 | π → π | mdpi.com |

| 2,4,6-tris{4′-[(4″-diphenylamino)-2‴-phenylethynyl]phenyl}-1,3,5-triazine (3-NPh₂) | >400 | π → π | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the deduction of its elemental composition with high accuracy. It also provides valuable information about the fragmentation pattern of the molecule under ionization, which can further support its structural elucidation.

For this compound, HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). researchgate.net The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum provides clues about the stability of different parts of the molecule. Common fragmentation pathways for 1,2,4-triazine derivatives may involve the loss of the bromine atom, cleavage of the phenyl groups, or fragmentation of the triazine ring itself. nih.gov For instance, in related halogen-substituted compounds, the loss of the halogen atom is a common fragmentation pathway. nih.gov The analysis of these fragmentation patterns can help to confirm the connectivity of the different structural units within the molecule.

Computational and Theoretical Studies of 3 Bromo 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying 1,2,4-triazine (B1199460) systems. This method offers a favorable balance between computational cost and accuracy, making it ideal for calculating the electronic structure and related properties of these moderately large organic molecules.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in the 1,2,4-triazine scaffold. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. For derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786), a key structural feature is the dihedral angle between the triazine ring and the two phenyl substituents.

Studies on related 5,6-diphenyl-1,2,4-triazine derivatives show that the phenyl groups are typically twisted out of the plane of the central triazine ring due to steric hindrance. DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), predict these non-planar structures. tandfonline.comtandfonline.comwikipedia.org For instance, in a study of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, the optimized structure shows significant torsion angles between the phenyl rings and the triazine core. tandfonline.comwikipedia.org The planarity of the triazine ring itself is generally maintained. nih.gov This non-planar conformation is crucial as it influences the crystal packing, solubility, and electronic properties of the molecule.

Table 1: Representative Calculated Bond Lengths and Angles for a 5,6-diphenyl-1,2,4-triazine derivative (DTT) tandfonline.comwikipedia.org Data derived from studies on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) using the DFT/B3LYP/6-31G(d,p) method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-S8 | 1.66 Å |

| Bond Length | C5-C6 | 1.48 Å |

| Bond Length | C5-N4 | 1.39 Å |

| Bond Length | N1-N2 | 1.36 Å |

| Bond Angle | N1-C6-C5 | 118.8° |

| Bond Angle | C5-N4-N3 | 120.5° |

| Bond Angle | C3-S8-H9 | Not Applicable |

| Dihedral Angle | C1'-C6-C5-N4 | ~45-55° (Typical range) |

The electronic properties of 1,2,4-triazine derivatives are dominated by the distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that relates to the chemical reactivity, kinetic stability, and optical properties of the molecule.

DFT calculations have been employed to determine the HOMO and LUMO energies and their spatial distributions for various 5,6-diphenyl-1,2,4-triazine derivatives. tandfonline.comtandfonline.comwikipedia.org In these systems, the HOMO is typically localized on the electron-rich phenyl groups and, if present, the thione or amine substituent. Conversely, the LUMO is often centered on the electron-deficient 1,2,4-triazine ring. This separation of frontier orbitals is characteristic of a donor-acceptor system. A smaller HOMO-LUMO gap generally implies a higher reactivity and a red-shift in the UV-Vis absorption spectrum. For example, studies on bis(5,6-diphenyl-1,2,4-triazines) have shown how different linkers can modulate these energy levels. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for 1,2,4-Triazine Derivatives tandfonline.comwikipedia.org Calculations performed on derivatives used as dye-sensitizers.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| DTT | -5.98 | -2.65 | 3.33 |

| BDTTB | -6.12 | -2.59 | 3.53 |

| BDTTMB | -6.09 | -2.71 | 3.38 |

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). tandfonline.comwikipedia.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These theoretical predictions for 5,6-diphenyl-1,2,4-triazine derivatives have shown good agreement with experimental spectra measured in solvents like ethanol, validating the computational approach. researchgate.net

Similarly, DFT calculations can predict vibrational frequencies (IR spectra). Theoretical frequency calculations are often performed to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to help assign experimental IR bands to specific vibrational modes of the molecule. researchgate.net While not as commonly reported for this specific scaffold, DFT can also predict NMR chemical shifts, providing another layer of structural verification.

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) researchgate.net Data for a novel bis(5,6-diphenyl-1,2,4-triazine) derivative in ethanol.

| Compound | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) |

| Derivative 5 | 262, 324 | 260, 311 |

| Derivative 7 | 265, 320 | 261, 314 |

| Derivative 9 | 260, 315 | 258, 310 |

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orggla.ac.ukuni-rostock.de This analysis goes beyond simple orbital descriptions to define atoms as spatial regions and to characterize the nature of the interactions between them.

In an AIM analysis, critical points in the electron density are located where the gradient of the density is zero. A (3, -1) critical point, or bond critical point (BCP), found between two nuclei is indicative of a chemical bond. The properties at this BCP, such as the value of the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the bond. For the 1,2,4-triazine scaffold, AIM analysis would allow for:

Bond Characterization : Differentiating between covalent bonds (high ρb, negative ∇²ρb) and weaker interactions like hydrogen bonds or van der Waals contacts.

Ring Strain Analysis : The positions of ring critical points can provide information about the stability and strain within the triazine ring.

Atomic Charge Definition : Integration of the electron density over the atomic basin defined by QTAIM yields a non-arbitrary atomic charge, offering insight into the charge distribution across the molecule.

While specific AIM studies on 3-Bromo-5,6-diphenyl-1,2,4-triazine are not prominent in the literature, the methodology is widely applied to heterocyclic and aromatic systems to provide a deeper understanding of their bonding patterns. ias.ac.innih.gov

Molecular Modeling and Docking Studies

Beyond the electronic structure of single molecules, molecular modeling techniques are used to simulate how these molecules interact with their environment. While docking is frequently used in biological contexts to predict binding to proteins, it is also a valuable tool in materials science and supramolecular chemistry. mdpi.comnih.gov

In a non-biological context, "docking" can refer to the modeling of a small molecule (guest) within a larger host structure. For derivatives of this compound, a significant area of application is in materials science, particularly as host materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgsioc-journal.cn

In this application, the triazine derivative acts as a "host" material in the emissive layer of the OLED, while a phosphorescent dopant acts as the "guest." The efficiency of the device depends critically on the interactions between the host and guest. Molecular modeling can be used to investigate:

Host-Guest Compatibility : Assessing the steric and electronic fit between the triazine host and various guest molecules.

Energy Transfer Mechanisms : Understanding how the molecular arrangement facilitates or hinders the transfer of energy from the host to the guest, which is essential for light emission.

Morphology of the Emissive Layer : Simulating how host and guest molecules pack in the solid state to predict the morphology of the thin film.

Studies on bipolar host materials combining a diphenylamine (B1679370) (donor) and a triazine (acceptor) core have shown that the molecular structure can be tuned to achieve balanced charge transport and high triplet energies, which are necessary for efficient blue phosphorescent OLEDs. rsc.org Computational modeling helps in designing host molecules with optimal geometries and electronic levels to maximize the performance of these electronic devices.

Reaction Mechanism Elucidation through Computational Methods

The elucidation of reaction mechanisms for complex organic molecules like this compound and its derivatives is greatly enhanced by the use of computational and theoretical methods. These approaches provide invaluable insights into the energetic and structural transformations that occur during a chemical reaction, offering a level of detail often unattainable through experimental means alone. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this domain, enabling the accurate calculation of molecular geometries, transition states, and reaction energy profiles.

Computational studies on the 1,2,4-triazine scaffold and related bromo-azines have shed light on their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, valuable inferences can be drawn from theoretical investigations of analogous systems.

For instance, DFT calculations on the SNAr reactions of other bromo-triazine isomers have revealed the potential for a concerted mechanism, challenging the classical stepwise pathway. acs.orgnih.gov In a concerted SNAr reaction, the bond to the nucleophile forms concurrently with the cleavage of the carbon-bromine bond, proceeding through a single transition state. Computational models can pinpoint this transition state and calculate its associated activation energy, providing a quantitative measure of the reaction's feasibility.

In the context of this compound, computational analysis would likely focus on the electronic influence of the diphenyl substituents on the triazine ring and how this affects the activation barrier of the SNAr process. The electron-withdrawing nature of the 1,2,4-triazine ring itself makes the C3 position susceptible to nucleophilic attack.

Furthermore, computational methods are instrumental in understanding the mechanisms of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are common for aryl bromides. Theoretical models can detail the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For each step, the geometries of the intermediates and transition states can be optimized, and the corresponding energies calculated. This allows for the identification of the rate-determining step and provides a rationale for the observed product distribution and reaction efficiency.

A hypothetical DFT study on the Suzuki coupling of this compound with a boronic acid would involve modeling the palladium catalyst, the triazine substrate, and the boronic acid. The calculated energy profile would reveal the most favorable reaction pathway. Such studies on similar heterocyclic systems have provided detailed mechanistic insights. mdpi.com

The following interactive data table summarizes representative data that could be obtained from a DFT study on the nucleophilic aromatic substitution of a bromo-triazine derivative, illustrating the type of information generated through computational elucidation of reaction mechanisms.

Interactive Data Table: Representative DFT Calculation Results for a Concerted SNAr Reaction

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (Activation Free Energy) | 22.5 | The free energy barrier for the reaction, indicating the kinetic feasibility. |

| ΔErxn (Reaction Energy) | -15.8 | The overall energy change of the reaction, indicating thermodynamic favorability. |

| Energy of Reactants | 0.0 | Relative energy of the starting materials (bromo-triazine and nucleophile). |

| Energy of Transition State | 22.5 | The energy peak along the reaction coordinate, representing the highest energy point. |

| Energy of Products | -15.8 | The relative energy of the final substituted triazine product and the bromide anion. |

Note: The data in this table is hypothetical and serves as an example of the outputs from computational studies on related systems. It does not represent experimental values for this compound.

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The reactivity of the carbon-bromine bond at the 3-position of the triazine ring allows for its substitution by a variety of nucleophiles. This reactivity is the foundation of its role as a precursor in the synthesis of more complex molecular architectures.

The 5,6-diphenyl-1,2,4-triazine (B1616786) core is a foundational scaffold for the construction of elaborate heterocyclic systems. The 3-bromo derivative serves as a key intermediate, enabling the introduction of various functional groups that can subsequently undergo cyclization reactions to form fused ring systems. For instance, substitution of the bromide with sulfur or nitrogen nucleophiles provides precursors for a range of annulated heterocycles.

Research has demonstrated the synthesis of numerous heterocyclic compounds starting from derivatives like 5,6-diphenyl-1,2,4-triazine-3-thiol, which is readily accessible from the 3-bromo analogue. researchgate.netnih.gov These thiol derivatives can be reacted with reagents such as ethyl chloroacetate (B1199739), thiourea (B124793), or urea (B33335) to build new heterocyclic rings attached to the triazine core. researchgate.net Furthermore, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) (another derivative accessible from the 3-bromo compound) with chloroacetonitrile (B46850) has been shown to produce fused triazino[4,3-b] Current time information in Bangalore, IN.chemicalbook.comnih.govtriazine systems. researchgate.net The synthesis of fused pyrazolo[5,1-c] Current time information in Bangalore, IN.chemicalbook.comnih.govtriazines has also been achieved, highlighting the versatility of the triazine core in creating polycyclic structures. nih.govresearchgate.net

| Precursor Derivative (at C-3) | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Thiol | Ethyl chloroacetate, then Thiourea/Urea | Thiazolidinone derivatives | researchgate.net |

| Thiol | Chloroacetic acid, then o-phenylenediamine | Benzimidazole derivatives | researchgate.net |

| Hydrazino | Chloroacetonitrile | Fused 1,2,4-Triazino[4,3-b] Current time information in Bangalore, IN.chemicalbook.comnih.govtriazine | researchgate.net |

| Amino | Various electrophiles | Substituted urea and thiourea derivatives | researchgate.net |

| Various | Various cyclization reagents | Fused Pyrazolo[5,1-c] Current time information in Bangalore, IN.chemicalbook.comnih.govtriazines | nih.gov |

The 1,2,4-triazine (B1199460) nucleus can act as a coordinating scaffold for metal ions. The strategic placement of heteroatoms makes it an interesting platform for the design of N,N,N-pincer ligands. mdpi.com By functionalizing the 3-Bromo-5,6-diphenyl-1,2,4-triazine, it is possible to introduce specific chelating groups, such as pyridyl or pyrazolyl moieties, which can then coordinate with transition metals. The resulting metal complexes have potential applications in asymmetric catalysis, where the chiral environment created by the ligand can influence the stereochemical outcome of a chemical reaction. Although much of the existing research focuses on the more symmetric 1,3,5-triazine (B166579) isomer for ligand development, the principles are directly applicable to the 1,2,4-triazine system. mdpi.comnih.gov The synthesis of a bromo-Mn(II) complex with a 1,3,5-triazine derivative demonstrates the ability of bromo-substituted triazines to participate in the formation of coordination compounds. mdpi.com

Chemical probes are essential tools for elucidating complex biological pathways. The 5,6-diphenyl-1,2,4-triazine scaffold has been used as the basis for such probes. The 3-bromo position provides a convenient attachment point for linking the triazine core to other molecular fragments, such as fluorophores, affinity tags, or pharmacologically active groups.

For example, hybrids of 5,6-diaryl-1,2,4-triazines have been synthesized and identified as potent inducers of apoptosis. nih.gov These compounds were used to probe the molecular mechanism of cell death by measuring their effect on the expression levels of key regulatory proteins like Bax, Bcl-2, and various caspases. nih.gov Similarly, related fused pyrazolo Current time information in Bangalore, IN.chemicalbook.comnih.govtriazine systems have been developed as fluorescent probes to detect reactive oxygen species (ROS) within cells, providing a tool to study oxidative stress. mdpi.com These examples underscore the potential of this compound as a starting material for creating sophisticated chemical probes to investigate cellular functions and disease mechanisms.

Functional Materials Development

The inherent photophysical properties of the diphenyl-triazine core, combined with the synthetic flexibility offered by the 3-bromo position, make this compound a valuable precursor for the development of advanced functional materials.

Derivatives of 1,2,4-triazine are being explored for their use in optoelectronic applications, particularly in the field of solar energy conversion. nih.gov Studies on derivatives of 5,6-diphenyl-1,2,4-triazine have shown their potential as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The electronic properties of these molecules, such as the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be tuned by modifying the substituent at the 3-position. This tuning is critical for optimizing the efficiency of electron injection into the semiconductor material (e.g., TiO₂) of the solar cell. nih.gov While not the exact bromo-derivative, related structures based on the 5,6-diphenyl-1,2,4-triazine-3-thione core have been investigated, demonstrating the promise of this scaffold. nih.gov

| Property | DTT | BDTTB | BDTTMB | BDTTMP |

|---|---|---|---|---|

| HOMO (eV) | -6.198 | -6.168 | -6.128 | -6.108 |

| LUMO (eV) | -2.298 | -2.288 | -2.308 | -2.328 |

| Energy Gap (Eg, eV) | 3.900 | 3.880 | 3.820 | 3.780 |

| Open-Circuit Voltage (Voc, eV) | 1.702 | 1.712 | 1.692 | 1.672 |

Additionally, the related 1,3,5-triazine core has been successfully incorporated into aromatic dendrimers for use in Organic Light-Emitting Diodes (OLEDs), indicating the broad potential of triazine-based compounds in light-emitting materials. nih.gov

The 1,2,4-triazine ring system is a component of various dyes and pigments. The ability to modify the scaffold via the 3-bromo position allows for the synthesis of new colorants with tailored properties. By attaching different chromophoric and auxochromic groups, chemists can fine-tune the absorption and emission spectra of the resulting molecules.

For instance, triazine-based macrocyclic azo-azomethine dyes have been synthesized, and their solvatochromic properties—the change in color with the polarity of the solvent—have been studied. nih.gov This property is highly desirable for applications in chemical sensing and smart textiles. The 3-bromo derivative of 5,6-diphenyl-1,2,4-triazine is an ideal starting point for creating analogous dyes, where the bromo group can be substituted to link the triazine core to azo-coupled phenolic rings or other chromophoric systems.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, has grown significantly. The assembly of these molecules is dictated by non-covalent intermolecular forces. Within this discipline, 1,3,5-triazine derivatives have emerged as versatile building blocks for creating complex, self-assembled one-, two-, and three-dimensional polymeric networks. researchgate.net The unique electronic and structural properties of the triazine core, combined with the potential for various substitutions, allow for the precise control of intermolecular interactions.

While direct and extensive research on the supramolecular behavior of this compound is not widely documented in publicly available literature, its molecular architecture strongly suggests a significant potential for application in supramolecular chemistry and self-assembly. The key structural features that underpin this potential are the triazine ring, the phenyl substituents, and the bromine atom. These components can participate in a variety of non-covalent interactions that are fundamental to the construction of supramolecular architectures.

The nitrogen atoms within the 1,2,4-triazine ring can act as hydrogen bond acceptors, a crucial interaction for the programmed assembly of molecules. This has been observed in the crystal structures of related bromo-triazine compounds, where intermolecular hydrogen bonds play a key role in stabilizing the crystal lattice. researchgate.netresearchgate.net For instance, in the crystal structure of 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione, molecules are linked by extensive N-H···O and O-H···O hydrogen bonds, as well as N···Br interactions, creating a continuous framework. researchgate.net Similarly, the crystal structure of 3-Amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one is stabilized by two distinct intermolecular hydrogen bonds. researchgate.net

Furthermore, the bromine atom on the triazine ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength and directionality of halogen bonds make them a powerful tool for the rational design of crystal structures and functional materials.

The two phenyl rings attached to the triazine core are significant contributors to potential π-π stacking interactions. These interactions, arising from the overlapping of p-orbitals in aromatic systems, are fundamental in the self-assembly of many organic molecules, influencing their packing in the solid state and their aggregation in solution. The parallel arrangement of triazinyl groups is a commonly observed motif for the 1,3,5-triazine synthon. researchgate.net Anion-π interactions, where an anion interacts with the electron-deficient π-system of the triazine ring, are also a possibility that can drive self-assembly, as seen in a bromo-Mn(II) complex with a 1,3,5-triazine derivative. mdpi.com

The combination of these various non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—provides a rich platform for the self-assembly of this compound into a variety of supramolecular structures. These could range from simple dimers to more complex, extended networks. The interplay and competition between these different interactions would be highly dependent on the solvent, temperature, and the presence of other interacting species.

The potential for this compound to act as a ligand in coordination chemistry further expands its utility in supramolecular assembly. The nitrogen atoms of the triazine ring can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. The bromo-substituent can also be involved in coordination to the metal center. mdpi.com The resulting supramolecular structures could have applications in areas such as catalysis, gas storage, and sensing.

While experimental data for this compound itself is limited, the well-established principles of supramolecular chemistry and the behavior of analogous compounds provide a strong indication of its promise in this field. Future research focusing on the crystallization and self-assembly of this molecule is likely to reveal a rich and complex supramolecular behavior, paving the way for its use in the design of novel functional materials.

Table of Intermolecular Interactions in Related Bromo-Triazine Derivatives

| Compound Name | Intermolecular Interactions Observed in Crystal Structure |

| [Mn(MBPT)Br(H2O)2]ClO4 (a bromo-Mn(II) complex with a 1,3,5-triazine derivative) | Hydrogen bonding (O-H···O, O-H···Br), Anion-π stacking mdpi.com |

| 3-Amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one | Intermolecular hydrogen bonds researchgate.net |

| 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione | N-H···O and O-H···O hydrogen bonds, N···Br interactions researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.